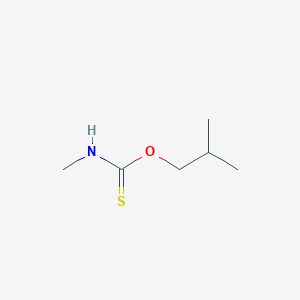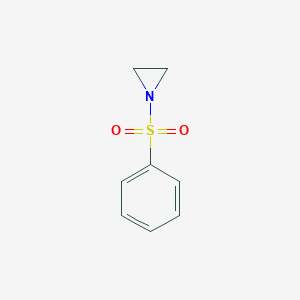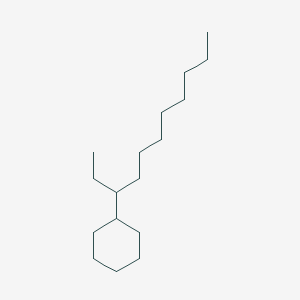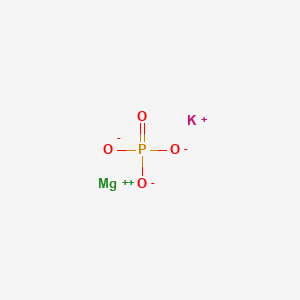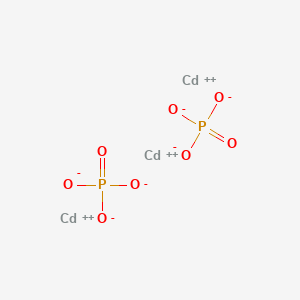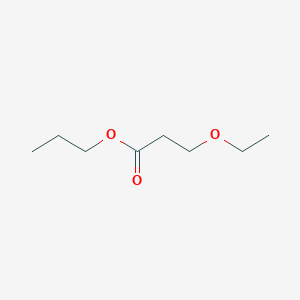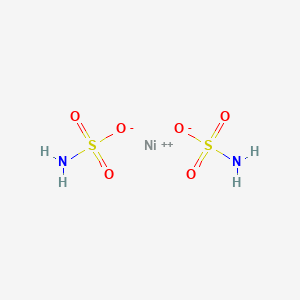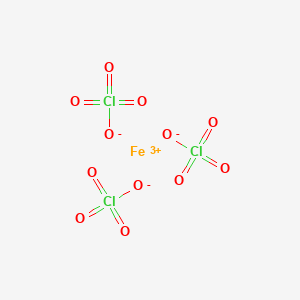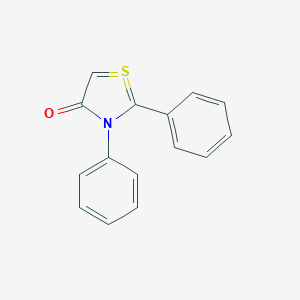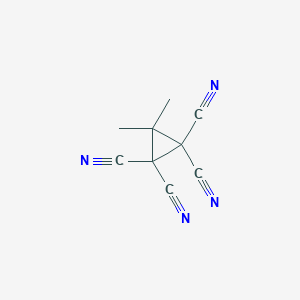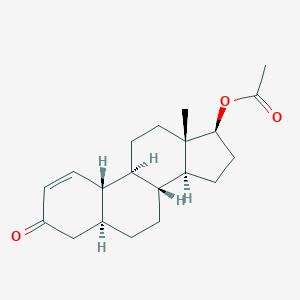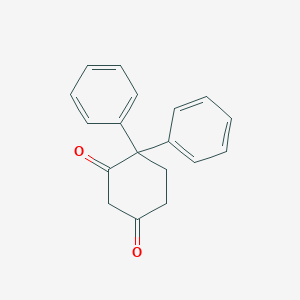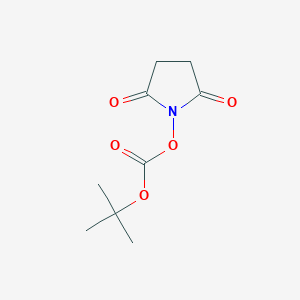![molecular formula C13H17NO4 B082428 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester CAS No. 13061-79-5](/img/structure/B82428.png)
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester (CDDAMe) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a building block for the synthesis of various organic compounds due to its unique chemical properties. In
Scientific Research Applications
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester has been extensively studied for its potential applications in scientific research. One of the most significant applications of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is in the synthesis of various organic compounds, including heterocyclic compounds and natural products. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is also used as a building block for the synthesis of various polymers and materials.
Mechanism Of Action
The mechanism of action of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is not well understood. However, it is believed that 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester acts as a nucleophile and undergoes various chemical reactions with other compounds to form new products. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is also known to undergo Diels-Alder reactions and Michael reactions, which can be used to synthesize various organic compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester are not well studied. However, it is believed that 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester may have potential applications in the development of new drugs and therapies. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester has been shown to have antiviral and antibacterial properties, which make it a promising candidate for the development of new drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester in lab experiments is its unique chemical properties. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is a versatile building block that can be used to synthesize a wide range of organic compounds. However, one of the limitations of using 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is its high reactivity, which can make it difficult to handle in certain experiments.
Future Directions
There are numerous future directions for the study of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester. One potential direction is the development of new synthetic methods for 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester. Another potential direction is the study of the biochemical and physiological effects of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester, which may lead to the development of new drugs and therapies. Additionally, the use of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester in the development of new materials and polymers is an area of active research.
Synthesis Methods
The synthesis of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester involves the reaction of 1,3-cyclopentadiene-1,3-dicarboxylic acid with 2-methyl-5-[1-(methylamino)ethylidene]-1,3-dione in the presence of a catalyst. The reaction is typically carried out under reflux conditions and requires careful monitoring to ensure a high yield of the desired product. The resulting 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester can be purified through various methods, including column chromatography and recrystallization.
properties
CAS RN |
13061-79-5 |
|---|---|
Product Name |
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester |
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
dimethyl (5E)-2-methyl-5-[1-(methylamino)ethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-7-9(12(15)17-4)6-10(8(2)14-3)11(7)13(16)18-5/h6,14H,1-5H3/b10-8+ |
InChI Key |
ACNFRMMDWCJNMI-CSKARUKUSA-N |
Isomeric SMILES |
CC1=C(/C(=C(\C)/NC)/C=C1C(=O)OC)C(=O)OC |
SMILES |
CC1=C(C(=C(C)NC)C=C1C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(=C(C)NC)C=C1C(=O)OC)C(=O)OC |
synonyms |
2-Methyl-5-[1-(methylamino)ethylidene]-1,3-cyclopentadiene-1,3-dicarboxylic acid dimethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



